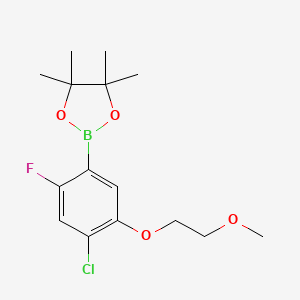

2-(4-Chloro-2-fluoro-5-(2-methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción general

Descripción

2-(4-Chloro-2-fluoro-5-(2-methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds. This compound is characterized by the presence of chloro, fluoro, and methoxyethoxy substituents on the phenyl ring, which can influence its reactivity and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-fluoro-5-(2-methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-chloro-2-fluoro-5-(2-methoxyethoxy)phenylboronic acid with 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) and a suitable base, such as potassium carbonate, in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Chloro-2-fluoro-5-(2-methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Coupling Reactions: As a boronic ester, it is particularly useful in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.

Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki-Miyaura cross-coupling reactions, the major product is typically a biaryl compound formed by the coupling of the boronic ester with an aryl halide.

Aplicaciones Científicas De Investigación

2-(4-Chloro-2-fluoro-5-(2-methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Medicine: Research into its use as a building block for drug development, particularly in the synthesis of compounds with potential therapeutic effects.

Industry: Used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-carbon bonds.

Mecanismo De Acción

The mechanism of action of 2-(4-Chloro-2-fluoro-5-(2-methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium complex.

Transmetalation: The boronic ester reacts with the palladium complex, transferring the aryl group to the palladium.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

Similar Compounds

4-Chloro-2-fluoro-5-nitrotoluene: Similar in structure but contains a nitro group instead of a boronic ester.

4-Chloro-2-fluoro-5-methoxyphenylboronic acid: Similar boronic acid derivative without the methoxyethoxy substituent.

4-Chloro-2-fluoro-5-(2-methoxyethoxy)phenylboronic acid: Similar structure but lacks the tetramethyl-1,3,2-dioxaborolane moiety.

Uniqueness

The presence of the tetramethyl-1,3,2-dioxaborolane moiety in 2-(4-Chloro-2-fluoro-5-(2-methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane enhances its stability and reactivity in cross-coupling reactions compared to similar compounds. This makes it a valuable reagent in organic synthesis, particularly for the formation of complex molecules.

Actividad Biológica

The compound 2-(4-Chloro-2-fluoro-5-(2-methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , with CAS number 1256360-21-0 , is a boron-containing organic compound that has garnered attention for its potential biological activities. This article will explore its biological properties through various studies and data analyses.

Chemical Structure and Properties

- Molecular Formula: C₁₅H₂₁BClFO₄

- Molecular Weight: 330.59 g/mol

- CAS Number: 1256360-21-0

- Physical Properties:

Anticancer Activity

One of the primary areas of investigation for this compound is its anticancer potential. A study conducted using the National Cancer Institute's (NCI) Developmental Therapeutics Program protocol screened the compound against a panel of approximately 60 cancer cell lines . The results indicated:

- Mean Growth Percentage: 104.68% at a concentration of 10 µM .

- Most Sensitive Cell Lines:

- RPMI-8226 (Leukemia): 92.48%

- CCRF-CEM (Leukemia): 92.77%

- K-562 (Leukemia): 92.90%

This indicates a low level of anticancer activity as the growth inhibition was not substantial across the tested cell lines .

Enzyme Inhibition Studies

In addition to its anticancer properties, the compound has been evaluated for its inhibitory effects on various enzymes:

- Phosphodiesterase Inhibition:

Table: Summary of Biological Activities

| Activity Type | Assay/Methodology | Result/Findings |

|---|---|---|

| Anticancer | NCI DTP Screening | Mean growth: 104.68% at 10 µM; minimal inhibition observed |

| Enzyme Inhibition | PDE Inhibition Assay | IC50 = 3.33 nM for PDE2A; significant selectivity noted |

| Pharmacokinetics | Solubility and Lipophilicity Analysis | Soluble in organic solvents; moderate Log P values |

Mechanistic Insights

The mechanism by which this compound exerts its biological effects is still under investigation. However, similar compounds in its class have been observed to interact with cellular signaling pathways, potentially influencing cancer cell proliferation and apoptosis.

Propiedades

IUPAC Name |

2-[4-chloro-2-fluoro-5-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BClFO4/c1-14(2)15(3,4)22-16(21-14)10-8-13(20-7-6-19-5)11(17)9-12(10)18/h8-9H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLITDMFBWNGJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Cl)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BClFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682339 | |

| Record name | 2-[4-Chloro-2-fluoro-5-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256360-21-0 | |

| Record name | 1,3,2-Dioxaborolane, 2-[4-chloro-2-fluoro-5-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-Chloro-2-fluoro-5-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.